2,4-Difluoro-3-(1-methylethoxy)benzoic acid

Description

Historical Perspective and Development in Fluorinated Benzoic Acid Chemistry

The introduction of fluorine into organic molecules, particularly aromatic systems like benzoic acid, has been a transformative development in medicinal and materials chemistry. Historically, the synthesis of fluorinated organic compounds was a significant challenge. However, since the mid-20th century, advancements in synthetic methodologies have made a wide array of fluorinated compounds accessible. Today, it is estimated that approximately 20% of all pharmaceutical products contain fluorine. google.com This prevalence is a testament to the unique and often beneficial properties that fluorine atoms impart to a molecule. The development of fluorinated benzoic acids, as a class, has been driven by the pursuit of compounds with enhanced biological activity, improved metabolic stability, and altered physicochemical properties. googleapis.comgoogle.com

Structural Significance within Aromatic Fluoro-Oxygenated Compounds

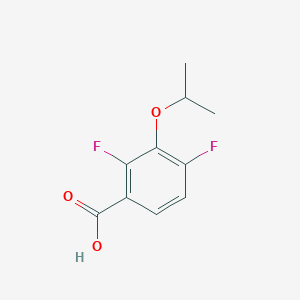

The structure of 2,4-Difluoro-3-(1-methylethoxy)benzoic acid is characterized by a benzene (B151609) ring substituted with two fluorine atoms, a carboxylic acid group, and an isopropoxy group. The presence and positioning of these functional groups are of considerable scientific interest. Fluorine, being the most electronegative element, exerts a strong inductive effect, which can significantly influence the acidity (pKa) of the carboxylic acid group and the electron density of the aromatic ring. google.com This can, in turn, affect the molecule's reactivity and its interactions with biological targets. The combination of fluoro and oxygen-containing (isopropoxy) substituents creates a unique electronic and steric environment on the aromatic ring, which is a key area of investigation in the study of structure-activity relationships.

Strategic Importance as a Chemical Intermediate in Advanced Synthesis

Fluorinated benzoic acids are widely recognized as valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. google.com While specific, large-scale applications of this compound are not extensively documented in publicly available literature, its structure suggests its potential as a building block in organic synthesis. The carboxylic acid group can be readily converted into other functional groups, such as esters, amides, or acid halides, providing a handle for further molecular elaboration. The difluoro-isopropoxy substitution pattern offers a specific scaffold that can be utilized to construct targeted molecular frameworks. A plausible synthetic route to this compound could involve the etherification of a 2,4-difluoro-3-hydroxybenzoic acid precursor. A Chinese patent describes a method for preparing 2,4-difluoro-3-hydroxybenzoic acid, which could serve as a key starting material.

Current Research Landscape and Emerging Trends for Analogous Structures

The current research landscape for fluorinated aromatic compounds is vibrant and continues to expand. A primary trend involves the development of novel and more efficient methods for the selective introduction of fluorine and fluorinated groups into organic molecules. For analogous structures, research is focused on exploring their potential in various applications. For instance, fluorinated compounds are increasingly being investigated for their use in positron emission tomography (PET) imaging, where the fluorine-18 (B77423) isotope serves as a valuable radiotracer. The rational design of molecules with tailored electronic and pharmacokinetic properties through strategic fluorination remains a key objective in modern medicinal chemistry.

Scope and Objectives of Academic Inquiry on this compound

Academic and industrial inquiry into specific compounds like this compound is often driven by their potential as intermediates in the synthesis of proprietary molecules, such as active pharmaceutical ingredients. The primary objectives of such inquiries would likely include the development of efficient and scalable synthetic routes, characterization of the compound's physical and chemical properties, and evaluation of its utility in the preparation of target molecules. While detailed research findings exclusively on this compound are limited in the public domain, its chemical identity is well-established.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1219020-69-5 |

| Molecular Formula | C₁₀H₁₀F₂O₃ |

| Molecular Weight | 216.18 g/mol |

| Synonyms | 2,4-Difluoro-3-isopropoxybenzoic acid |

Structure

3D Structure

Properties

IUPAC Name |

2,4-difluoro-3-propan-2-yloxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O3/c1-5(2)15-9-7(11)4-3-6(8(9)12)10(13)14/h3-5H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHOAPOQTLPZFMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1F)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801263859 | |

| Record name | 2,4-Difluoro-3-(1-methylethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801263859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219020-69-5 | |

| Record name | 2,4-Difluoro-3-(1-methylethoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219020-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Difluoro-3-(1-methylethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801263859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Development

Retrosynthetic Analysis of 2,4-Difluoro-3-(1-methylethoxy)benzoic acid

A logical retrosynthetic analysis of this compound suggests a few potential disconnection points. The carboxylic acid group can be disconnected to reveal a precursor that can be carboxylated. This leads to a key intermediate, 1,3-difluoro-2-(1-methylethoxy)benzene. This intermediate, in turn, can be derived from a more readily available starting material like 1,2,4-trifluorobenzene (B1293510) through a nucleophilic aromatic substitution reaction.

Alternatively, one could envision starting from a pre-functionalized benzoic acid derivative, such as 2,4-difluorobenzoic acid, and introducing the isopropoxy group at the 3-position. However, this approach might be more challenging due to the directing effects of the existing substituents. A third possibility involves the construction of the aromatic ring with the desired substitution pattern already in place, though this is often a more complex and less convergent approach.

The most promising retrosynthetic pathway is outlined below:

Figure 1: Retrosynthetic Pathway for this compound

This analysis identifies 1,2,4-trifluorobenzene as a suitable starting material, with the key transformations being a nucleophilic aromatic substitution to introduce the isopropoxy group and a subsequent carboxylation step.

Precursor Synthesis and Functionalization Strategies

The synthesis of the target compound hinges on the effective formation and functionalization of key precursors. The following subsections detail the strategies for these transformations.

Approaches from Difluorinated Benzoic Acid Isomers

Synthesizing this compound from a difluorinated benzoic acid isomer like 2,4-difluorobenzoic acid presents regioselectivity challenges. The existing fluorine and carboxylic acid groups are both deactivating and meta-directing for electrophilic aromatic substitution. For nucleophilic aromatic substitution, the positions ortho and para to the activating group are favored. Introducing a substituent at the 3-position would require overcoming these electronic preferences.

One potential, albeit challenging, strategy could involve a directed ortho-lithiation approach. semanticscholar.orgrsc.orgresearchgate.netresearchgate.net While the carboxylic acid group can direct lithiation to the ortho position, the presence of a fluorine atom at the 2-position would likely lead to a mixture of products or require highly specific directing groups and reaction conditions.

Introduction of the (1-Methylethoxy) Moiety

The introduction of the isopropoxy group is a critical step. A highly effective method for this transformation is the nucleophilic aromatic substitution (SNAr) on a suitably activated precursor. researchgate.netmdpi.com 1,2,4-trifluorobenzene is an excellent substrate for this reaction. The fluorine atoms activate the ring towards nucleophilic attack. The reaction with sodium isopropoxide, generated from isopropanol (B130326) and a strong base like sodium hydride, in an aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), would lead to the displacement of one of the fluorine atoms.

The regioselectivity of this substitution is crucial. In 1,2,4-trifluorobenzene, the fluorine at the 2-position is the most activated towards nucleophilic attack due to the combined electron-withdrawing effects of the adjacent fluorine atoms. This would lead to the desired 1,3-difluoro-2-isopropoxybenzene intermediate.

Table 1: Reaction Conditions for Nucleophilic Aromatic Substitution

| Parameter | Condition |

| Substrate | 1,2,4-Trifluorobenzene |

| Nucleophile | Sodium isopropoxide |

| Solvent | DMF, DMSO, or other polar aprotic solvents |

| Temperature | Room temperature to elevated temperatures (e.g., 60-100 °C) |

Ortho-Fluorination and Related Fluorination Techniques

While ortho-fluorination is a known transformation in aromatic synthesis, it is not directly applicable to the most logical synthetic route for this compound, which starts from a pre-fluorinated precursor like 1,2,4-trifluorobenzene. Introducing fluorine atoms at a later stage would be synthetically less efficient and likely result in a mixture of isomers.

Carboxylation and Hydrolysis Pathways

Once the key intermediate, 1,3-difluoro-2-isopropoxybenzene, is synthesized, the final step is the introduction of the carboxylic acid group. Several methods can be employed for this transformation:

Directed Ortho-Metalation followed by Carboxylation: The isopropoxy group can act as a directing group for ortho-lithiation. Treatment of 1,3-difluoro-2-isopropoxybenzene with a strong base like n-butyllithium or sec-butyllithium (B1581126) at low temperatures, followed by quenching with carbon dioxide (dry ice), would introduce the carboxylic acid group at the position ortho to the isopropoxy group, which is the desired 3-position of the final product. semanticscholar.orgrsc.orgresearchgate.netresearchgate.net

Halogenation followed by Grignard Formation and Carboxylation: An alternative two-step process involves the initial halogenation (e.g., bromination) of 1,3-difluoro-2-isopropoxybenzene. The resulting aryl bromide can then be converted to a Grignard reagent by reacting with magnesium metal. Subsequent reaction of the Grignard reagent with carbon dioxide, followed by acidic workup, would yield the target benzoic acid.

Hydrolysis of a Nitrile: A nitrile group can serve as a precursor to a carboxylic acid. This would involve the introduction of a cyano group onto the 1,3-difluoro-2-isopropoxybenzene ring, for example, through a palladium-catalyzed cyanation of a corresponding aryl halide. The nitrile can then be hydrolyzed to the carboxylic acid under acidic or basic conditions. A patent for the preparation of a related compound, 2,4-difluoro-3-hydroxybenzoic acid, describes a cyanation reaction using cuprous cyanide followed by hydrolysis. google.com

Table 2: Comparison of Carboxylation Methods

| Method | Reagents | Advantages | Disadvantages |

| Directed Ortho-Metalation | Strong base (e.g., n-BuLi), CO₂ | Direct, one-pot reaction | Requires low temperatures, sensitive to moisture |

| Grignard Reaction | Halogenating agent, Mg, CO₂ | Reliable and well-established | Two-step process, Grignard formation can be sensitive |

| Nitrile Hydrolysis | Cyanating agent, acid or base | Versatile | Requires synthesis of the nitrile precursor |

Optimization of Reaction Conditions and Parameters

The successful synthesis of this compound relies on the careful optimization of reaction conditions for each step to maximize yield and purity.

For the nucleophilic aromatic substitution step, key parameters to optimize include:

Base: The choice and stoichiometry of the base used to generate the isopropoxide nucleophile can influence the reaction rate and the formation of byproducts.

Solvent: The polarity and aprotic nature of the solvent are critical for facilitating the SNAr reaction.

Temperature and Reaction Time: These parameters need to be carefully controlled to ensure complete reaction while minimizing potential side reactions.

For the carboxylation step, particularly via directed ortho-metalation, optimization would involve:

Lithiation Agent: The choice between n-BuLi, s-BuLi, or other strong bases can affect the efficiency and regioselectivity of the metalation.

Temperature: Maintaining a very low temperature (e.g., -78 °C) is crucial to prevent side reactions and decomposition of the lithiated intermediate.

Quenching: The method and timing of the carbon dioxide quench are important for maximizing the yield of the carboxylic acid.

Throughout the synthesis, purification and characterization of intermediates are essential to ensure the quality of the final product. Techniques such as column chromatography, recrystallization, and spectroscopic methods (NMR, IR, Mass Spectrometry) would be employed.

Solvent Effects and Reaction Medium Selection

The selection of a solvent is crucial as it can significantly influence reaction rates and regioselectivity, particularly in nucleophilic aromatic substitution (SNAr) reactions, a likely key step in attaching the isopropoxy group. rsc.org The reactivity in SNAr reactions is notably affected by the solvent. acs.org

For the SNAr reaction between a fluorinated aromatic ring and an alkoxide like isopropoxide, the choice of solvent can dictate the course of the reaction. Aprotic polar solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF) are often employed. These solvents are effective at solvating the cation of the alkoxide salt while leaving the nucleophilic anion relatively free to attack the electron-deficient aromatic ring. acs.org

The nature of the solvent can also influence which step of the SNAr mechanism is rate-limiting. In many aprotic solvents, the detachment of the fluoride (B91410) leaving group is the rate-limiting step. However, solvents that can act as hydrogen-bond donors (HBD), such as chloroform (B151607) or even alcohols, can assist in the departure of the fluoride ion, potentially making the initial formation of the intermediate the rate-determining step. rsc.org The use of specialized reaction media like deep eutectic solvents has also been explored to control the regioselectivity in SNAr reactions of difluorobenzenes. rsc.org

Table 1: Influence of Solvent Properties on Nucleophilic Aromatic Substitution (SNAr) This table is generated based on established principles in organic chemistry and is for illustrative purposes.

| Solvent Type | Example(s) | Key Properties | Expected Effect on Isopropoxylation |

|---|---|---|---|

| Aprotic Polar | DMF, DMSO, Acetonitrile | High dielectric constant, no acidic protons | Generally accelerates the reaction by solvating the counter-ion and enhancing nucleophilicity. |

| Aprotic Nonpolar | Toluene (B28343), Benzene (B151609), Dioxane | Low dielectric constant | Slower reaction rates compared to polar solvents due to poor stabilization of charged intermediates. rsc.org |

| Protic (HBD) | Isopropanol, Water | Contains acidic protons (O-H, N-H) | Can solvate and deactivate the nucleophile through hydrogen bonding, but may also assist in leaving group departure. acs.orgrsc.org |

Catalyst Development and Efficiency

Catalysis is fundamental to the efficient synthesis of substituted benzoic acids. Depending on the chosen synthetic route to the target molecule, various types of catalysts may be employed.

If the synthesis starts from a substituted toluene (e.g., 2,4-difluoro-3-isopropoxytoluene), the final step would be the oxidation of the methyl group to a carboxylic acid. This transformation is commonly catalyzed by heavy metal salts. A combination of cobalt and zirconium compounds has been shown to improve reaction rates and selectivity for benzoic acid formation in the liquid-phase oxidation of toluene. sigmaaldrich.com Composite catalysts containing cobalt, manganese, or nickel salts, along with bromides, are also effective for the oxidation of substituted alkylbenzenes under moderate temperature and pressure. Another approach involves the neat (solvent-free) synthesis of substituted benzoic acids from benzyl (B1604629) alcohols using a TBHP/oxone catalyst system with FeCl₃. nih.gov

Alternatively, if the benzoic acid moiety is formed via carboxylation of an aryl halide (e.g., 1-halo-2,4-difluoro-3-isopropoxybenzene), transition metal catalysts are essential. For instance, the carboxylation of chlorobenzene (B131634) with carbon monoxide and water can be catalyzed by a nickel iodide-silica gel system, which allows for lower reaction temperatures and pressures compared to the uncatalyzed thermal process. nih.gov

For the etherification step, where the isopropoxy group is introduced, catalysts can also play a role. While SNAr on highly activated rings may not require a catalyst, less reactive substrates could benefit from phase-transfer catalysts or specific catalytic systems. The etherification of phenols, a related reaction, can be catalyzed by salts of carboxylic acids, such as sodium acetate (B1210297) or sodium propionate. wikipedia.org

Temperature and Pressure Influence on Yield and Selectivity

Temperature and pressure are critical physical parameters that must be precisely controlled to optimize the synthesis of benzoic acids, particularly in industrial processes like liquid-phase oxidation or high-pressure carbonylation.

In the oxidation of toluene to benzoic acid, the reaction is typically conducted at elevated temperatures and pressures to ensure the reaction proceeds at a reasonable rate while maintaining a liquid phase. sigmaaldrich.com For example, processes using cobalt-zirconium catalysts often operate at temperatures between 410 K and 460 K (137 °C to 187 °C) and pressures from 400 kPa to 800 kPa (approx. 4-8 atm). sigmaaldrich.com Similarly, methods using cobalt-manganese catalysts in organic acid solvents are performed at temperatures of 110 °C to 160 °C and pressures up to 1.5 MPa (approx. 15 atm). Higher temperatures can lead to increased side-product formation through decarboxylation or further oxidation, thus reducing selectivity. sigmaaldrich.com

For syntheses involving carboxylation of aryl halides, high pressures of carbon monoxide are generally required. The synthesis of benzoic acid from chlorobenzene can be performed at high pressure, with catalytic systems allowing for milder conditions than non-catalytic methods. nih.gov The optimization of these parameters is a trade-off between reaction rate, conversion, and selectivity for the desired product.

Table 2: Representative Temperature and Pressure Conditions for Benzoic Acid Synthesis Data compiled from various patented industrial processes for general benzoic acid synthesis.

| Synthetic Method | Catalyst System | Temperature Range (°C) | Pressure Range (atm) | Reference |

|---|---|---|---|---|

| Toluene Oxidation | Cobalt Acetate / Manganese Acetate | 130 - 200 | 1.5 - 20 | d-nb.info |

| Toluene Oxidation | Cobalt / Zirconium Compounds | 137 - 187 | 4 - 8 | sigmaaldrich.com |

| Toluene Oxidation | Cobalt Bromide / Tetra-n-hexylammonium Benzoate | ~160 | ~20 | d-nb.info |

| Substituted Alkylbenzene Oxidation | Co/Mn/Ni Salts + Bromides | 110 - 160 | 1 - 15 | |

| Chlorobenzene Carboxylation | Nickel Iodide on Silica Gel | Varies (optimum lower than thermal) | Varies (optimum lower than thermal) | nih.gov |

Advanced Synthetic Techniques and Flow Chemistry Approaches

Modern synthetic chemistry is increasingly moving towards advanced techniques that offer greater efficiency, safety, and scalability compared to traditional batch methods. Flow chemistry, in particular, has emerged as a powerful tool for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. scispace.comacs.org

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This approach offers significant advantages, including superior heat and mass transfer, precise control over reaction parameters like temperature and residence time, and the ability to safely handle hazardous reagents or intermediates. For the synthesis of substituted benzoic acids, flow chemistry could be applied to several key steps. For example, a hazardous nitration or a highly exothermic oxidation could be performed with greater safety and control in a continuous flow reactor.

Multi-step syntheses can be "telescoped" in a flow system, where the output from one reactor is fed directly into the next, eliminating the need for intermediate workup and purification steps. This has been demonstrated in the synthesis of complex heterocyclic compounds and other pharmaceutical intermediates. acs.org For instance, a reaction sequence involving an initial condensation followed by hydrolysis to an acid and subsequent amide formation has been successfully implemented in a continuous flow setup, often resulting in higher yields and significantly shorter reaction times compared to batch processing. acs.org These principles could be readily applied to a multi-step synthesis of this compound.

Stereochemical Control in Synthesis of Substituted Benzoic Acids

While this compound is an achiral molecule, the principles of stereochemical control are paramount in the synthesis of many other substituted benzoic acids that possess chirality. Chirality in such molecules can arise from stereocenters in substituents or from axial chirality (atropisomerism) in hindered biaryl systems.

Atroposelective Synthesis: Atropisomers are stereoisomers resulting from restricted rotation around a single bond. sigmaaldrich.com The synthesis of axially chiral biaryl compounds, which can include benzoic acid moieties, represents a significant challenge. sigmaaldrich.com Asymmetric catalysis is a key strategy for achieving atroposelectivity. For example, bifunctional organocatalysts have been used for the enantioselective synthesis of axially chiral benzamides through electrophilic bromination. Chiral phosphoric acids and biscinchona alkaloid catalysts have also been employed in various atroposelective transformations to create C-N or C-C chiral axes. rsc.org

Chiral Auxiliaries: Another powerful strategy for controlling stereochemistry is the use of a chiral auxiliary. A chiral auxiliary is a chiral molecule that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. d-nb.info After the desired stereocenter has been created, the auxiliary is removed and can often be recovered. d-nb.info Evans oxazolidinones and camphorsultam are well-known examples. scispace.com In the context of substituted benzoic acids, a chiral auxiliary could be attached via an amide or ester linkage. For example, esters of 8-phenylmenthol have been used as chiral auxiliaries to control the stereoselective Birch reduction and subsequent alkylation of salicylic (B10762653) acid derivatives, allowing for the creation of quaternary stereogenic centers with high diastereoselectivity.

Chemical Reactivity and Mechanistic Studies

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional group that can undergo several characteristic reactions, including esterification, amidation, and decarboxylation.

The conversion of 2,4-Difluoro-3-(1-methylethoxy)benzoic acid to its corresponding esters can be readily achieved through various standard esterification methods. The most common of these is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.comyoutube.comyoutube.com This is an equilibrium process, and to drive the reaction toward the ester product, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.comgoogle.com

The general mechanism for the acid-catalyzed esterification proceeds through the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. youtube.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.com

A variety of ester derivatives of this compound can be synthesized using this method, with the specific alcohol determining the nature of the resulting ester.

Table 1: Examples of Potential Esterification Reactions

| Reactant Alcohol | Catalyst | Expected Ester Product |

|---|---|---|

| Methanol | H₂SO₄ | Methyl 2,4-difluoro-3-(1-methylethoxy)benzoate |

| Ethanol | TsOH | Ethyl 2,4-difluoro-3-(1-methylethoxy)benzoate |

| Propan-2-ol | H₂SO₄ | Isopropyl 2,4-difluoro-3-(1-methylethoxy)benzoate |

This table is illustrative of common esterification reactions and does not represent specific experimental results for this compound.

The carboxylic acid functionality of this compound can also be converted into amides. This is typically accomplished by first activating the carboxylic acid to form a more reactive species, which is then treated with an amine. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form an acyl chloride, or the use of coupling reagents common in peptide synthesis, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

The activated carboxylic acid derivative is highly electrophilic and readily reacts with the nucleophilic amine to form a stable amide bond. This method is versatile and allows for the synthesis of a wide array of primary, secondary, and tertiary amides.

Aromatic carboxylic acids can undergo decarboxylation, the removal of the carboxyl group as carbon dioxide, typically under harsh conditions such as high temperatures. uni-konstanz.deresearchgate.net The stability of the resulting aryl anion or aryl cation intermediate is a key factor in determining the feasibility of the reaction. For this compound, the presence of electron-donating (isopropoxy) and electron-withdrawing (fluoro) groups complicates the prediction of reactivity.

In some cases, particularly with ortho-substituents that can stabilize the transition state, decarboxylation can be facilitated. uni-konstanz.de Acid-catalyzed decarboxylation is also a possible pathway, where protonation of the aromatic ring can lead to the elimination of carbon dioxide. researchgate.net The mechanism often involves the formation of a resonance-stabilized intermediate. researchgate.net

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the benzene (B151609) ring in this compound towards substitution reactions is influenced by the directing and activating/deactivating effects of the existing substituents. The isopropoxy group is an activating, ortho-, para-director due to its electron-donating resonance effect. The fluorine atoms are deactivating due to their inductive electron-withdrawing effect, but are also ortho-, para-directors. The carboxylic acid group is a deactivating, meta-director.

In electrophilic aromatic substitution (SEAr) reactions, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The regiochemical outcome of such reactions on this compound will be determined by the combined directing effects of the substituents. The powerful ortho-, para-directing effect of the isopropoxy group is likely to be dominant.

Potential SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.orglumenlearning.com The incoming electrophile would be expected to substitute at the positions most activated by the isopropoxy group and not sterically hindered.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Directing Effect of Substituents | Predicted Reactivity |

|---|---|---|

| 5 | Ortho to -COOH (deactivating), Meta to -F (deactivating), Para to -OCH(CH₃)₂ (activating) | Favorable |

| 6 | Ortho to -OCH(CH₃)₂ (activating), Meta to -F (deactivating), Meta to -COOH (deactivating) | Potentially Favorable |

This table provides a qualitative prediction based on general principles of electrophilic aromatic substitution.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. chemeurope.comchemistrysteps.com This reaction is facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. libretexts.org In this compound, the fluorine atoms themselves can act as leaving groups. The presence of the deactivating carboxylic acid group and the other fluorine atom can activate the ring towards nucleophilic attack.

The mechanism of SNAr involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The leaving group is then expelled to restore the aromaticity of the ring. The rate of SNAr reactions with aryl fluorides is often faster than with other aryl halides due to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond and stabilizes the intermediate. youtube.com

A variety of nucleophiles, such as alkoxides, amines, and thiols, can potentially displace one of the fluorine atoms in this compound, leading to a range of substituted derivatives. nih.gov The fluorine at the 4-position is para to the deactivating carboxylic acid group, which may enhance its susceptibility to nucleophilic attack.

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org The reaction utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-BuLi or s-BuLi, facilitating deprotonation at a nearby ortho position. wikipedia.orgorganic-chemistry.org In the case of this compound, there are multiple directing groups and two potential sites for metalation (C-5 and C-6), leading to a discussion of regioselectivity based on the hierarchy of directing group ability.

The primary directing groups on the molecule are the carboxylic acid (after deprotonation to the carboxylate), the isopropoxy group, and the fluorine atoms. The carboxylate is a powerful DMG. nih.gov Studies on unprotected benzoic acids have shown that lithiation occurs exclusively ortho to the carboxylate group. nih.govorganic-chemistry.orgbohrium.com The alkoxy group is also a known DMG, though generally considered to be of moderate strength. organic-chemistry.org Fluorine is a weak DMG but a strong inductive withdrawing group, which increases the kinetic acidity of adjacent protons. uwindsor.ca

Competition experiments on substituted methoxybenzoic acids provide insight into the likely outcome for this molecule. acs.orgnih.gov The carboxylate group is generally a stronger DMG than a methoxy (B1213986) group. organic-chemistry.org In 2-methoxybenzoic acid, treatment with s-BuLi/TMEDA at low temperatures results in exclusive deprotonation at the C-6 position, directed by the carboxylate. nih.govbohrium.comnih.gov Conversely, a reversal of regioselectivity can sometimes be achieved with different base systems like n-BuLi/t-BuOK. nih.govnih.gov

For this compound, the C-5 proton is flanked by a strongly activating carboxylate group (ortho) and a fluorine atom (meta), while the C-6 proton is positioned ortho to the isopropoxy group. Given the established hierarchy, the carboxylate group is expected to be the dominant director. Therefore, metalation is predicted to occur preferentially at the C-5 position. The strong acidifying effect of the C-4 fluorine atom would further enhance the acidity of the C-5 proton, favoring its abstraction.

| Directing Group | Position | Relative Strength | Favored Metalation Site | Supporting Factors |

|---|---|---|---|---|

| Carboxylate (-COO⁻Li⁺) | C-1 | Strong | C-5 | Powerful chelating group for lithium. |

| Isopropoxy (-OCH(CH₃)₂) | C-3 | Moderate | C-6 | Lewis basic oxygen can coordinate lithium. |

| Fluoro (-F) | C-2, C-4 | Weak Director, Strong Activator | C-5 | Inductively increases acidity of adjacent protons. |

Transformations Involving the Ether Moiety

Cleavage and Derivatization of the Isopropoxy Group

The aryl ether linkage, specifically the isopropoxy group, can be cleaved to yield a phenol (B47542), which can then be subjected to further derivatization. The most common and effective reagent for the cleavage of aryl alkyl ethers is boron tribromide (BBr₃). nih.govnih.gov This reaction is typically performed in an inert solvent like dichloromethane (B109758) at low temperatures.

The mechanism involves the initial formation of a Lewis acid-base adduct between the ether oxygen and BBr₃. ufp.pt For secondary alkyl ethers like isopropyl ethers, the cleavage is believed to proceed through the transfer of a bromide ion from the activated BBr₃ complex to the alkyl group in an Sₙ2-like fashion. ufp.ptufp.pt Computational studies suggest a high reactivity for isopropyl ethers, indicating they can be cleaved selectively in the presence of less reactive ethers like ethyl or methyl ethers. sci-hub.se The products of the reaction after an aqueous workup would be 2,4-difluoro-3-hydroxybenzoic acid and 2-bromopropane.

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Boron Tribromide (BBr₃) | CH₂Cl₂, -78 °C to rt | Highly effective for aryl alkyl ethers. |

| Hydrobromic Acid (HBr) | High temperature, often with acetic acid | Classic method, requires harsh conditions. |

| Trimethylsilyl Iodide (TMSI) | CH₃CN or CH₂Cl₂, rt | Milder alternative, generated in situ. |

Once the isopropoxy group is cleaved to the corresponding phenol (a hydroxyl group), this new functional group can be readily derivatized. Derivatization is often performed to alter the molecule's physical properties or to install a different functional group for subsequent reactions. libretexts.org Common derivatization reactions for phenols include acylation to form esters, alkylation to form new ethers, or conversion to sulfonates. researchgate.netnih.gov

Rearrangement Reactions of the Ether Linkage

Rearrangement reactions involving the ether linkage provide pathways to structurally diverse isomers. Two notable classes of aryl rearrangements are the Fries rearrangement and the Smiles rearrangement.

The Fries rearrangement is the transformation of an aryl ester into a hydroxy aryl ketone, catalyzed by a Lewis acid. byjus.comwikipedia.org This reaction is not directly applicable to an aryl ether like the isopropoxy group on the target molecule. aakash.ac.in However, a related variant, the anionic ortho-Fries rearrangement, can occur with aryl carbamates, involving a directed metalation followed by intramolecular migration of the carbamoyl (B1232498) group. wikipedia.org

The Smiles rearrangement is a more relevant, though still conditional, possibility. It is an intramolecular nucleophilic aromatic substitution (SₙAr) where a suitable nucleophile, tethered to the aromatic ring via a linker, displaces the ether group at the ipso-position. wikipedia.orgchemistry-reaction.com For a Smiles rearrangement to occur with this compound, the molecule would need to be modified to contain a tethered nucleophile (e.g., an alcohol or amine). The aromatic ring is already activated towards nucleophilic attack by the two electron-withdrawing fluorine atoms, which is a key requirement for the reaction. manchester.ac.ukresearchgate.net Recent developments have shown that such rearrangements can even be mediated by visible light on non-activated aromatics. rsc.org

Mechanistic Investigations of Key Reaction Steps

Transition State Analysis in Aryl Transformations

Understanding the transition states of key reactions, such as directed ortho metalation, is crucial for explaining reactivity and regioselectivity. The mechanism of DoM is generally understood to proceed through a Complex-Induced Proximity Effect (CIPE). nih.gov Initially, the organolithium reagent forms a pre-lithiation complex with the directing group. nih.gov This complexation brings the strong base into close proximity with the ortho-proton, lowering the activation energy for the deprotonation step.

For this compound, the initial step would be the rapid deprotonation of the acidic carboxylic acid proton by the first equivalent of organolithium base. A second equivalent of base would then form a complex with the resulting lithium carboxylate and potentially the isopropoxy oxygen. The transition state for the C-H abstraction step involves the transfer of the proton to the alkyl group of the organolithium reagent. ias.ac.incore.ac.uk

The geometry of this transition state is critical. Steric factors play a significant role in determining the favored pathway. ias.ac.incore.ac.uk Lithiation directed by the carboxylate to the C-5 position would involve a five-membered ring-like transition state. The steric bulk of the isopropoxy group at C-3 could influence the orientation of the organolithium complex, potentially creating steric hindrance that might affect the rate of deprotonation at the adjacent C-5 position. However, this effect is likely to be minor compared to the powerful directing effect of the carboxylate.

Kinetic Studies of Reaction Rates

Kinetic studies provide quantitative data on reaction mechanisms, particularly the rate-determining step. A key tool in studying the mechanism of deprotonation reactions like DoM is the Kinetic Isotope Effect (KIE) . nih.gov The KIE is determined by comparing the rate of reaction of a standard substrate with that of an isotopically labeled substrate (e.g., replacing hydrogen with deuterium (B1214612) at the reaction site).

In the context of this compound, a KIE study would involve synthesizing deuterated analogues, with deuterium at the C-5 and C-6 positions, respectively. By comparing the rates of lithiation of these compounds against the non-deuterated parent compound, the rate-determining step can be probed. acs.org A large primary KIE (kH/kD > 2) would indicate that the C-H bond cleavage is the rate-determining step of the reaction. acs.org The absence of a significant KIE might suggest that the initial complexation of the organolithium reagent is rate-limiting and largely irreversible. acs.org Such studies on related benzamide (B126) systems have shown that the deprotonation step is indeed often rate-determining. acs.org Furthermore, KIEs have been shown to be so significant in some DoM reactions that deuterium can act as a temporary protecting group, completely suppressing metalation at the deuterated site. nih.gov

Computational Validation of Proposed Mechanisms

In the study of the chemical reactivity of this compound, computational chemistry serves as a powerful tool to validate and elucidate proposed reaction mechanisms. Through the use of quantum chemical calculations, researchers can model the behavior of molecules and predict the feasibility of reaction pathways, the stability of intermediates, and the structure of transition states. Density Functional Theory (DFT) is a commonly employed method for these investigations, providing a balance between computational cost and accuracy. uc.pt

Theoretical Framework for Mechanistic Validation

Computational validation of a proposed mechanism for a reaction involving this compound would typically involve several key steps. Initially, the geometries of the reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations. researchgate.net Following geometry optimization, frequency calculations are performed to confirm that reactants, intermediates, and products correspond to minima on the potential energy surface (characterized by all real frequencies), while transition states are identified as first-order saddle points (characterized by a single imaginary frequency).

The electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are analyzed to predict the most likely sites for electrophilic or nucleophilic attack. scielo.org.za The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's kinetic stability and chemical reactivity.

Analysis of Reaction Pathways and Transition States

For instance, in a hypothetical electrophilic aromatic substitution reaction, DFT calculations could be used to model the formation of the sigma complex (arenium ion) intermediate. The calculations would aim to determine the relative energies of the intermediates formed by attack at different positions on the aromatic ring, thereby predicting the regioselectivity of the reaction. The influence of the fluorine and isopropoxy substituents on the stability of these intermediates would be a key aspect of such a study.

Similarly, for a nucleophilic substitution reaction, computational models can help to visualize the approach of the nucleophile, the formation of the transition state, and the departure of the leaving group. The calculated energy barrier for this process would provide a quantitative measure of the reaction rate.

Interactive Data Table: Hypothetical Calculated Energy Profile for a Reaction Step

Below is an interactive table showcasing a hypothetical set of calculated thermodynamic data for a single step in a proposed reaction mechanism involving this compound. Such data is crucial for validating the feasibility of a proposed mechanistic step.

| Species | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |

| Reactants | 0.0 | 0 |

| Transition State | +25.3 | 1 |

| Intermediate | -5.2 | 0 |

| Products | -15.8 | 0 |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would be obtained from specific quantum chemical calculations for a defined reaction.

The validation of proposed mechanisms through computational methods provides a microscopic level of understanding of chemical reactions. While experimental data is essential for confirming theoretical predictions, computational studies offer invaluable insights into the intricate details of reaction pathways that are often difficult to observe directly. acs.org

Derivatives, Analogs, and Structural Diversification

Synthesis of Substituted 2,4-Difluoro-3-(1-methylethoxy)benzoic acid Analogs

Analogs of the parent compound can be systematically synthesized by modifying either the isopropoxy group or by introducing additional substituents onto the aromatic ring. These modifications can significantly impact the molecule's conformation, electronic properties, and potential interactions with biological targets.

The isopropoxy group at the 3-position is a key structural feature that can be altered to explore the impact of steric bulk and electronic effects in that region of the molecule.

One common modification is ether cleavage , which would convert the isopropoxy group back to a hydroxyl group, yielding 2,4-difluoro-3-hydroxybenzoic acid. This transformation is typically achieved using strong acids such as hydrogen bromide (HBr) or hydrogen iodide (HI), or with Lewis acids like boron tribromide (BBr₃). The resulting hydroxyl group can then serve as a handle for the introduction of a wide variety of new alkoxy groups through Williamson ether synthesis, allowing for the exploration of different chain lengths, branching, and the incorporation of other functional groups.

Alternatively, the isopropyl group itself can be modified. While direct functionalization of the isopropyl methyl groups is challenging, oxidative cleavage of the C-C bond of the isopropyl group has been reported for certain metal complexes, leading to an acetyl group. However, this is a specialized reaction and not a general method for side-chain modification.

A more practical approach to diversify this position is to start from the precursor 2,4-difluoro-3-hydroxybenzoic acid and introduce various alkyl halides. This allows for the synthesis of a library of analogs with different ether side chains.

Table 1: Representative Analogs with Modified Alkoxy Side Chains

| Compound ID | R Group (at 3-position) | Synthetic Precursor | Potential Reagent for Synthesis |

|---|---|---|---|

| I | -OCH(CH₃)₂ (Isopropoxy) | 2,4-Difluoro-3-hydroxybenzoic acid | 2-Bromopropane |

| II | -OCH₃ (Methoxy) | 2,4-Difluoro-3-hydroxybenzoic acid | Methyl iodide |

| III | -OCH₂CH₃ (Ethoxy) | 2,4-Difluoro-3-hydroxybenzoic acid | Ethyl bromide |

| IV | -OCH₂CH₂CH₃ (n-Propoxy) | 2,4-Difluoro-3-hydroxybenzoic acid | 1-Bromopropane |

| V | -OBn (Benzyloxy) | 2,4-Difluoro-3-hydroxybenzoic acid | Benzyl (B1604629) bromide |

This table presents hypothetical examples based on standard organic synthesis reactions.

The existing substituents on the benzoic acid ring—two fluorine atoms, an isopropoxy group, and a carboxylic acid group—dictate the regioselectivity of further electrophilic aromatic substitution reactions. The carboxylic acid group is a meta-director and a deactivator, while the fluorine atoms are ortho, para-directors and deactivators. The isopropoxy group is an ortho, para-director and an activator.

The combined directing effects of these substituents would likely favor electrophilic substitution at the 5-position. The 5-position is para to the strongly activating isopropoxy group and meta to the deactivating carboxylic acid group.

Common electrophilic aromatic substitution reactions that could be employed include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂).

Halogenation: Using bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) to introduce a halogen atom.

Friedel-Crafts Acylation: Using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst to introduce an acyl group (-COR).

Friedel-Crafts Alkylation: Using an alkyl halide with a Lewis acid catalyst to introduce an alkyl group (-R). However, this reaction is often prone to polyalkylation and rearrangements.

Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile | Predicted Major Product |

|---|---|---|

| Nitration | NO₂⁺ | 2,4-Difluoro-5-nitro-3-(1-methylethoxy)benzoic acid |

| Bromination | Br⁺ | 5-Bromo-2,4-difluoro-3-(1-methylethoxy)benzoic acid |

This table is predictive and based on established principles of electrophilic aromatic substitution.

Heterocyclic Derivatives Incorporating the Benzoic Acid Scaffold

The carboxylic acid functionality of this compound is a versatile starting point for the construction of fused heterocyclic ring systems. These reactions often involve intramolecular cyclization or condensation with bifunctional reagents.

Annulation reactions can be employed to build a new ring onto the existing benzoic acid scaffold. For instance, the synthesis of quinolone derivatives, which are important in medicinal chemistry, often starts from substituted anthranilic acids or related benzoic acid derivatives. While direct annulation on this compound to form a quinolone would require introduction of an amino group at the 2-position, related cyclization strategies can be envisioned.

For example, conversion of the carboxylic acid to an acyl chloride followed by a Friedel-Crafts acylation with a suitable substrate can lead to intermediates that can be cyclized to form various fused ring systems.

Condensation reactions of the carboxylic acid or its derivatives with nitrogen-containing nucleophiles are a common route to nitrogen-containing heterocycles.

Benzoxazines: Reaction with a primary amine and formaldehyde, or a pre-formed aminomethylphenol, can lead to the formation of benzoxazine (B1645224) derivatives. However, the typical synthesis of 1,3-benzoxazines starts from a phenol (B47542). A more relevant transformation for a benzoic acid would be the synthesis of 1,4-benzoxazin-3-ones through reaction with a 2-aminophenol, where the carboxylic acid participates in the cyclization.

With Hydrazines: Condensation with hydrazine (B178648) or substituted hydrazines can yield various heterocyclic structures. For example, reaction with hydrazine could potentially lead to the formation of a phthalazinone-type structure if a second carbonyl group is present or can be introduced.

Advanced Spectroscopic Characterization and Structural Research

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic compounds. For 2,4-Difluoro-3-(1-methylethoxy)benzoic acid, a combination of one-dimensional and two-dimensional NMR experiments provides an unambiguous assignment of all proton, carbon, and fluorine signals.

High-field 1D NMR spectra offer detailed information about the chemical environment of each type of nucleus. The presence of fluorine atoms introduces complex spin-spin couplings that are invaluable for structural confirmation.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, isopropoxy, and carboxylic acid protons. The two aromatic protons (H-5 and H-6) will appear as doublets of doublets due to coupling with each other and with the fluorine atoms. The isopropoxy group will exhibit a septet for the methine (-CH) proton and a doublet for the two equivalent methyl (-CH₃) groups. The carboxylic acid proton (-COOH) typically appears as a broad singlet far downfield.

¹³C NMR: The carbon spectrum will display ten unique signals corresponding to each carbon atom in the molecule. The chemical shifts are significantly influenced by the attached atoms, particularly the electronegative oxygen and fluorine atoms. The carbons directly bonded to fluorine (C-2 and C-4) will show large one-bond coupling constants (¹JCF), appearing as doublets. Other carbons will also exhibit smaller couplings to the fluorine atoms (nJCF).

¹⁹F NMR: As a nucleus with 100% natural abundance and high sensitivity, ¹⁹F NMR is a powerful tool for analyzing fluorinated compounds. nih.gov The spectrum for this molecule is expected to show two distinct signals for the fluorine atoms at the C-2 and C-4 positions, likely appearing as doublets of doublets due to coupling with each other and with neighboring protons. nih.govnih.gov The wide chemical shift range of ¹⁹F NMR ensures that these signals are well-resolved. huji.ac.ilwikipedia.org

Predicted ¹H, ¹³C, and ¹⁹F NMR Data

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | ¹⁹F Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) |

|---|---|---|---|---|

| -COOH | ~11-13 | ~165-170 | - | s (broad) |

| C-1 | - | ~115-120 | - | - |

| C-2 | - | ~158-162 (d, ¹JCF ≈ 250) | ~ -110 to -120 | - |

| C-3 | - | ~140-145 | - | - |

| C-4 | - | ~160-164 (d, ¹JCF ≈ 255) | ~ -105 to -115 | - |

| C-5 | ~7.0-7.2 | ~110-115 | - | dd |

| C-6 | ~7.8-8.0 | ~125-130 | - | dd |

| -O-CH(CH₃)₂ | ~4.6-4.8 | ~72-76 | - | septet, J ≈ 6.0 |

| -O-CH(CH₃)₂ | ~1.3-1.5 | ~21-23 | - | d, J ≈ 6.0 |

Note: Values are predicted based on data from analogous compounds and general substituent effects. Actual experimental values may vary.

2D NMR experiments are essential for assembling the molecular puzzle by revealing correlations between different nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. sdsu.edu For this compound, a key COSY correlation would be observed between the methine proton and the methyl protons of the isopropoxy group, confirming this structural fragment. Correlations would also be seen between the adjacent aromatic protons (H-5 and H-6).

HSQC (Heteronuclear Single Quantum Coherence): HSQC maps protons to the carbons they are directly attached to, confirming C-H bonds. columbia.edu This would show correlations for C5-H5, C6-H6, and the C-H bonds within the isopropoxy group.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds (²JCH, ³JCH), which is critical for connecting different parts of the molecule. sdsu.edulibretexts.org For instance, an HMBC spectrum would reveal correlations from the isopropoxy methine proton to the aromatic C-3, definitively placing the ether linkage. Other key correlations would link the aromatic protons to the carboxyl carbon (C-7).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is useful for determining the preferred conformation of the molecule. A NOESY correlation between the isopropoxy methine proton and the aromatic H-5 proton would provide evidence for the spatial orientation of the isopropoxy group relative to the benzene (B151609) ring.

Expected Key 2D NMR Correlations

| Experiment | Correlating Protons (¹H) | Correlating Atoms (¹H or ¹³C) | Structural Information Confirmed |

|---|---|---|---|

| COSY | -CH(CH₃)₂ | -CH(CH₃)₂ | Connectivity of the isopropoxy group |

| COSY | H-5 | H-6 | Adjacency of aromatic protons |

| HSQC | H-5, H-6, -CH, -CH₃ | C-5, C-6, -CH, -CH₃ | Direct C-H attachments |

| HMBC | -CH(CH₃)₂ | C-3 | Attachment of isopropoxy group to the ring |

| HMBC | H-6 | C-1, C-7 (COOH) | Position of the carboxylic acid group |

| NOESY | -CH(CH₃)₂ | H-5 | Spatial proximity and conformation of the isopropoxy group |

Vibrational Spectroscopy for Molecular Dynamics and Conformation

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information on the molecular vibrations and functional groups present in the compound.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations such as stretching and bending. The spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The O-H stretch of the carboxylic acid dimer is typically very broad, appearing in the 2500-3300 cm⁻¹ region. docbrown.info The carbonyl (C=O) stretch is a strong, sharp band around 1700 cm⁻¹. quora.com Strong bands corresponding to C-F stretching are expected in the 1100-1300 cm⁻¹ region.

Predicted Characteristic FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3300-2500 (broad) | O-H stretch | Carboxylic acid (dimer) |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2980-2900 | C-H stretch | Aliphatic (isopropoxy) |

| ~1710-1680 (strong) | C=O stretch | Carboxylic acid |

| ~1600, ~1500 | C=C stretch | Aromatic ring |

| ~1300-1100 (strong) | C-F stretch | Aryl-Fluoride |

| ~1250 | C-O stretch | Aryl ether & Carboxylic acid |

| ~920 (broad) | O-H bend (out-of-plane) | Carboxylic acid (dimer) |

Note: Wavenumbers are approximate and based on typical ranges for the specified functional groups in similar molecular environments. docbrown.infoquora.com

Raman spectroscopy is a complementary technique to FT-IR. While FT-IR measures absorption, Raman measures the inelastic scattering of monochromatic light. Vibrations that cause a significant change in polarizability, such as symmetric stretches and aromatic ring modes, tend to be strong in Raman spectra. For this molecule, the symmetric aromatic ring breathing modes and C=C stretching vibrations are expected to produce intense Raman signals. researchgate.net The C=O stretch will also be visible, though often weaker than in the IR spectrum. The C-F vibrations will also be present. asianjournalofphysics.comchemicalbook.com This complementary data helps to confirm assignments made from the IR spectrum. ias.ac.in

Predicted Characteristic Raman Shifts

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3100-3050 | C-H stretch | Aromatic |

| ~2980-2900 | C-H stretch | Aliphatic (isopropoxy) |

| ~1610 (strong) | C=C stretch | Aromatic ring |

| ~1000 (strong) | Ring breathing mode | Aromatic ring |

| ~800-850 | Ring mode | Substituted benzene |

Note: Raman shifts are predicted based on typical values for related structures. researchgate.netias.ac.in

To achieve a definitive assignment of the numerous vibrational bands in the FT-IR and Raman spectra, experimental data is often paired with quantum chemical calculations. asianjournalofphysics.com Methods like Density Functional Theory (DFT) are used to calculate the optimized molecular geometry and the corresponding vibrational frequencies. asianjournalofphysics.comnih.gov

These theoretical calculations provide a full set of vibrational modes, each described by a specific atomic motion (e.g., C-F stretching, C-C-C bending, or torsion of the isopropoxy group). The Potential Energy Distribution (PED) analysis is then used to quantify the contribution of individual bond stretches, angle bends, and torsions to each calculated vibrational mode. This detailed theoretical assignment allows for a much more confident interpretation of the experimental spectra than is possible based on characteristic group frequencies alone. nih.gov Studies on related molecules like 2,4-difluorobenzonitrile (B34149) and other substituted benzoic acids have demonstrated the accuracy and utility of this combined experimental and theoretical approach. asianjournalofphysics.comias.ac.in

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a critical analytical technique for the precise determination of a compound's elemental composition by measuring its mass-to-charge ratio to a very high degree of accuracy. For this compound, with a chemical formula of C₁₀H₁₀F₂O₃, the theoretical exact mass can be calculated. This experimental value, obtained via HRMS, would serve as a primary confirmation of the compound's identity.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀F₂O₃ |

| Molecular Weight | 216.18 g/mol |

| Theoretical Exact Mass | 216.05942 u |

Note: The theoretical exact mass is calculated based on the most abundant isotopes of the constituent elements.

In addition to exact mass determination, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the ionized molecule of this compound is subjected to fragmentation (e.g., through collision-induced dissociation), it breaks into smaller, charged fragments. The pattern of these fragments is predictable and characteristic of the molecule's structure.

A detailed analysis of these patterns would allow for the confirmation of its structural features, such as the presence of the isopropoxy group, the carboxylic acid function, and the substituted aromatic ring. However, specific experimental fragmentation data for this compound are not available in the reviewed literature.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique would provide precise information on the molecular geometry, conformation, and intermolecular interactions of this compound in the solid state. As of now, no published crystal structure data for this specific compound could be located.

A crystallographic study would yield precise measurements of bond lengths, bond angles, and torsion angles within the this compound molecule. This data would reveal the preferred conformation of the flexible isopropoxy group relative to the plane of the benzene ring and the orientation of the carboxylic acid group.

Table 2: Expected Bond Parameter Data from X-ray Crystallography

| Parameter | Description |

|---|---|

| Bond Lengths | The precise distances between bonded atoms (e.g., C-C, C-O, C-F). |

| Bond Angles | The angles formed between three connected atoms. |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. |

Note: This table represents the type of data that would be obtained from an X-ray crystallography experiment, not actual experimental values.

The analysis of the crystal structure would also illuminate how the molecules are arranged in the crystal lattice. This includes the identification and characterization of intermolecular interactions that stabilize the crystal structure. For this compound, it would be expected that the carboxylic acid groups form hydrogen-bonded dimers. Other potential interactions could include C-H···O or C-H···F hydrogen bonds, and possibly π-stacking interactions between the aromatic rings, depending on the packing arrangement. A comprehensive crystallographic report would detail the geometry and nature of these interactions.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those grounded in Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the fundamental characteristics of molecular systems. These computational approaches allow for a detailed exploration of the molecule's electronic landscape and bonding interactions.

The initial step in the computational investigation of "2,4-Difluoro-3-(1-methylethoxy)benzoic acid" involves the optimization of its molecular geometry. This process seeks to identify the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. Methodologies such as DFT, with hybrid functionals like B3LYP, and ab initio methods are commonly employed for this purpose, often in conjunction with a suitable basis set such as 6-311++G(d,p) to ensure a high degree of accuracy. nih.gov The optimization process yields crucial information regarding bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's structure and reactivity. For instance, the planarity of the benzene (B151609) ring and the orientation of the carboxylic acid and isopropoxy groups are key determinants of its chemical behavior.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-COOH | 1.49 Å |

| C-O (isopropoxy) | 1.37 Å | |

| C-F (para) | 1.35 Å | |

| C-F (ortho) | 1.34 Å | |

| Bond Angle | O=C-OH | 122.5° |

| C-O-C (isopropoxy) | 118.0° | |

| Dihedral Angle | C-C-C-O (isopropoxy) | 85.0° |

This is an interactive data table. Users can sort and filter the data as needed.

The electronic properties of "this compound" are primarily dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests a higher propensity for the molecule to undergo chemical reactions. nih.gov The spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within the molecule. Regions of negative potential, typically colored red, indicate areas rich in electrons and are susceptible to electrophilic attack, while regions of positive potential, colored blue, are electron-deficient and prone to nucleophilic attack. For "this compound," the MEP would likely show negative potential around the oxygen atoms of the carboxylic acid and isopropoxy groups, as well as the fluorine atoms, with positive potential localized around the hydrogen atoms.

Table 2: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

This is an interactive data table. Users can sort and filter the data as needed.

Table 3: Selected NBO Analysis Results for this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) O (carboxyl) | π(C=C) (ring) | 2.5 |

| LP(1) O (isopropoxy) | π(C=C) (ring) | 1.8 |

| LP(2) F (para) | π(C=C) (ring) | 1.2 |

| π(C=C) (ring) | π(C=C) (ring) | 20.5 |

This is an interactive data table. Users can sort and filter the data as needed.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are also invaluable for predicting the spectroscopic properties of molecules, which can then be compared with experimental data to validate the theoretical models and aid in the interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. nih.govepstem.net These calculations provide theoretical spectra that can be directly compared with experimental results, aiding in the assignment of peaks and the confirmation of the molecular structure. For "this compound," the predicted chemical shifts would be influenced by the electron-withdrawing effects of the fluorine atoms and the carboxylic acid group, as well as the electron-donating effect of the isopropoxy group.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| H (carboxylic acid) | 12.5 |

| H (methine, isopropoxy) | 4.6 |

| H (methyl, isopropoxy) | 1.4 |

| C (carboxyl) | 168.0 |

| C (aromatic, C-F) | 160.0 (d, J=250 Hz) |

| C (aromatic, C-F) | 158.0 (d, J=250 Hz) |

| C (aromatic, C-O) | 145.0 |

This is an interactive data table. Users can sort and filter the data as needed.

The simulation of vibrational spectra, such as infrared (IR) and Raman spectra, provides a detailed picture of the vibrational modes of a molecule. nih.gov By calculating the harmonic vibrational frequencies using DFT, a theoretical spectrum can be generated. nih.gov This spectrum can then be compared with experimental data to identify and assign the characteristic vibrational bands corresponding to specific functional groups, such as the C=O stretch of the carboxylic acid, the C-F stretches, and the C-O stretch of the isopropoxy group. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method.

Table 5: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H stretch (carboxylic acid) | 3500 |

| C=O stretch (carboxylic acid) | 1720 |

| C-F stretch (aromatic) | 1250 |

| C-O stretch (isopropoxy) | 1100 |

This is an interactive data table. Users can sort and filter the data as needed.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound in various environments. These simulations model the movement of atoms over time, offering insights into conformational flexibility and the effects of solvents.

The conformational preferences of this compound are largely determined by the rotational barriers around the C-C bond connecting the carboxylic acid group to the benzene ring and the C-O bond of the isopropoxy group.

Carboxylic Acid Group Orientation : The orientation of the carboxylic acid group relative to the benzene ring is a key conformational feature. In substituted benzoic acids, the planarity of the molecule can be influenced by the presence of ortho-substituents. For instance, in 2,6-difluoro-3-methoxybenzamide, the presence of two ortho-fluorine atoms induces non-planarity, with a significant dihedral angle between the carboxamide group and the aromatic ring nih.gov. Given the presence of a fluorine atom at the 2-position in the target molecule, a similar non-planar conformation might be favored to minimize steric hindrance. Computational studies on 2-fluorobenzoic acid have identified both planar cis and trans conformers, with the relative stability influenced by intramolecular interactions stackexchange.com.

Isopropoxy Group Flexibility : The isopropoxy group also contributes to the molecule's flexibility, with rotation possible around the C-O bond. The preferred orientation will likely be a balance between minimizing steric clashes with the adjacent fluorine and carboxylic acid groups and maximizing any stabilizing intramolecular interactions.

A detailed conformational analysis would involve mapping the potential energy surface by systematically rotating these key dihedral angles to identify low-energy conformers.

The solvent environment can significantly influence the conformational equilibrium and intermolecular interactions of this compound.

Polar Solvents : In polar solvents, the formation of hydrogen-bonded dimers between carboxylic acid groups is often inhibited in favor of solute-solvent hydrogen bonds ucl.ac.ukacs.org. Solvents with a high hydrogen bond acceptor propensity can interact with the carboxylic acid group, effectively screening it from self-association ucl.ac.ukacs.org.

Apolar Solvents : In apolar solvents, benzoic acid derivatives tend to form hydrogen-bonded dimers ucl.ac.ukacs.org. For the target molecule, this would involve the formation of a cyclic dimer through hydrogen bonds between the carboxylic acid groups of two molecules.

MD simulations in explicit solvent models, such as water or less polar organic solvents, can reveal the specific nature of solute-solvent interactions and their impact on the molecule's structure and dynamics rsc.org.

Intermolecular Interaction Studies

The intermolecular interactions of this compound are crucial for understanding its solid-state packing and its interactions with other molecules.

Halogen Bonding : Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species acs.orgnih.gov. While fluorine is the most electronegative element, it can participate in halogen bonding, particularly when attached to an electron-withdrawing group nih.govresearchgate.net. The fluorine atoms in this compound, being attached to an aromatic ring, could potentially act as halogen bond donors. The strength of such bonds is generally weaker than those involving heavier halogens and is influenced by the electrostatic potential on the fluorine atom nih.gov. Computational studies are necessary to quantify the energy of these potential C-F···O or C-F···F interactions.

Beyond classical hydrogen and halogen bonds, other non-covalent interactions play a role in the molecular recognition and self-assembly of this compound.

π-π Stacking : The aromatic ring of this compound can participate in π-π stacking interactions. The presence of electron-withdrawing fluorine atoms can influence the electrostatic potential of the ring, potentially leading to favorable quadrupole-quadrupole interactions in a slipped-parallel or T-shaped arrangement acs.org.

Computational methods such as Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy into electrostatic, exchange, induction, and dispersion components, providing a detailed understanding of the nature of the non-covalent interactions.

Quantitative Structure-Activity Relationships (QSAR) in Chemical Space (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound and related compounds with their physicochemical properties.

For a series of benzoic acid derivatives, QSAR models can predict properties such as acidity (pKa), solubility, and partitioning behavior based on calculated molecular descriptors. Relevant descriptors for this molecule would include:

Electronic Descriptors : The Hammett substituent constant (σ) is a classic descriptor for the electronic effect of substituents on a benzene ring damcop.com. The fluorine atoms and the isopropoxy group will have specific σ values that influence the acidity of the carboxylic acid. Other quantum chemical descriptors like atomic charges, dipole moment, and HOMO/LUMO energies would also be important.

Steric Descriptors : Steric parameters like molar refractivity or Taft steric parameters (Es) quantify the bulk of the substituents damcop.com. The isopropoxy group, in particular, will have a significant steric influence.

By developing a QSAR model based on a dataset of structurally similar benzoic acid derivatives, it would be possible to predict the physicochemical properties of this compound and to understand how modifications to its structure would affect these properties.

Advanced Applications in Chemical Sciences

Utilization in Materials Science Research

There is currently no available information to suggest that 2,4-Difluoro-3-(1-methylethoxy)benzoic acid has been utilized in materials science research in the following capacities:

Role as a Monomer in Polymer Synthesis

No studies have been found that describe the use of this compound as a monomer in the synthesis of polymers.

Precursor for Optoelectronic Materials (e.g., photoresists)

Information regarding the application of this compound as a precursor for optoelectronic materials, including photoresists, is not present in the available literature.

Surface Modification and Coating Applications

There is no documented use of this compound for surface modification or in coating applications.

Chemical Tool Development and Probe Synthesis

The synthesis of chemical tools or probes using this compound as a building block has not been reported in scientific publications.

Industrial Chemical Process Development

No information is available regarding the role of this compound in the development of industrial chemical processes.

Ligand Design in Coordination Chemistry

There are no studies indicating that this compound has been employed in the design of ligands for coordination chemistry, excluding biological targets.

Future Research Directions and Methodological Innovations

Development of Novel Organofluorine Synthetic Methodologies

The synthesis of organofluorine compounds is a cornerstone of the pharmaceutical, agrochemical, and materials science industries. cas.cn Future research will prioritize the development of more efficient, selective, and safer fluorination techniques. A significant area of focus is the late-stage functionalization of complex molecules, which allows for the introduction of fluorine atoms or fluorinated groups at a final step, streamlining the synthesis of new derivatives for screening. cas.cn